Cas no 64991-30-6 (2-(ethylamino)propanoic acid)

2-(Ethylamino)propanoic acid is a chiral amino acid derivative characterized by its ethylamino substituent on the α-carbon of the propanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for peptidomimetics and bioactive molecules. Its structural features, including a secondary amine and carboxylic acid functional group, enable versatile reactivity in amide bond formation and other derivatization reactions. The ethyl group may enhance lipophilicity, influencing pharmacokinetic properties in drug design. The compound’s stereochemistry can be tailored for specific applications, making it valuable in asymmetric synthesis and medicinal chemistry studies. Proper handling and storage are recommended to maintain stability.
2-(ethylamino)propanoic acid structure
2-(ethylamino)propanoic acid structure
Product Name:2-(ethylamino)propanoic acid
CAS No:64991-30-6
MF:C5H11NO2
MW:117.146341562271
MDL:MFCD12176430
CID:501317
PubChem ID:12003148
Update Time:2025-10-29

2-(ethylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Alanine, N-ethyl-
    • (2S)-2-(ethylamino)propanoic acid
    • Alanine, N-ethyl- (9CI)
    • 2-(Ethylamino)propionic acid
    • DL-Alanine,N-ethyl-
    • N-Ethylalanine
    • 2-(ethylamino)propanoic acid
    • AKOS006355874
    • n-ethyl-l-alanine
    • F80538
    • DTXSID70475625
    • SCHEMBL718532
    • 64991-30-6
    • 65278-03-7
    • L-Alanine,N-ethyl-(9ci)
    • (S)-2-(Ethylamino)propanoicacid
    • EN300-1132121
    • (S)-2-(Ethylamino)propanoic acid
    • MDL: MFCD12176430
    • Inchi: 1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
    • InChI Key: DATPFTPVGIHCCM-BYPYZUCNSA-N
    • SMILES: OC([C@H](C)NCC)=O

Computed Properties

  • Exact Mass: 117.07903
  • Monoisotopic Mass: 117.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 82.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

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